N-[(3R,4S)-4-hydroxyoxolan-3-yl]-N-methyl-5-oxaspiro[2.4]heptane-2-carboxamide
Description
N-[(3R,4S)-4-hydroxyoxolan-3-yl]-N-methyl-5-oxaspiro[2.4]heptane-2-carboxamide is a complex organic compound with a unique spirocyclic structure. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. Its structure features a spiro[2.4]heptane core, which is a bicyclic system where two rings share a single atom, and a hydroxyoxolan group, which is a five-membered ring containing an oxygen atom.
Properties
IUPAC Name |
N-[(3R,4S)-4-hydroxyoxolan-3-yl]-N-methyl-5-oxaspiro[2.4]heptane-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO4/c1-13(9-5-17-6-10(9)14)11(15)8-4-12(8)2-3-16-7-12/h8-10,14H,2-7H2,1H3/t8?,9-,10-,12?/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOEDQOWTLZNMEF-WDHPUFTPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1COCC1O)C(=O)C2CC23CCOC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN([C@@H]1COC[C@H]1O)C(=O)C2CC23CCOC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3R,4S)-4-hydroxyoxolan-3-yl]-N-methyl-5-oxaspiro[2.4]heptane-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Spirocyclic Core: This step involves the cyclization of a suitable precursor to form the spiro[2.4]heptane core. This can be achieved through intramolecular cyclization reactions under acidic or basic conditions.
Introduction of the Hydroxyoxolan Group: The hydroxyoxolan group can be introduced via a ring-opening reaction of an epoxide with a suitable nucleophile, followed by cyclization to form the oxolan ring.
Amidation Reaction: The final step involves the formation of the carboxamide group through an amidation reaction, typically using an amine and a carboxylic acid derivative under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and improved safety for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-[(3R,4S)-4-hydroxyoxolan-3-yl]-N-methyl-5-oxaspiro[2.4]heptane-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxamide group can be reduced to form an amine.
Substitution: The hydroxy group can be substituted with other functional groups using suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
N-[(3R,4S)-4-hydroxyoxolan-3-yl]-N-methyl-5-oxaspiro[2.4]heptane-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(3R,4S)-4-hydroxyoxolan-3-yl]-N-methyl-5-oxaspiro[2.4]heptane-2-carboxamide involves its interaction with specific molecular targets. The hydroxyoxolan group may interact with enzymes or receptors, leading to modulation of their activity. The spirocyclic core may provide structural stability and enhance binding affinity to the target molecules. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-[(3R,4S)-4-hydroxyoxolan-3-yl]-N-methyl-5-oxaspiro[2.4]heptane-2-carboxamide shares similarities with other spirocyclic compounds and oxolan derivatives.
- Examples include spiro[2.4]heptane derivatives and oxolan-based compounds.
Uniqueness
- The unique combination of the spirocyclic core and the hydroxyoxolan group distinguishes this compound from others.
- Its specific structural features contribute to its unique chemical and biological properties.
This detailed article provides a comprehensive overview of N-[(3R,4S)-4-hydroxyoxolan-3-yl]-N-methyl-5-oxaspiro[24]heptane-2-carboxamide, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
